CP-481715

Vue d'ensemble

Description

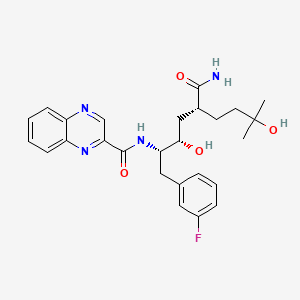

CP-481,715 est un antagoniste puissant et sélectif du récepteur de chimiokine CCR1. Ce composé a montré un potentiel significatif dans le traitement de diverses maladies inflammatoires, notamment la polyarthrite rhumatoïde, la sclérose en plaques et le rejet de greffe . CP-481,715 est un composé de faible poids moléculaire dont le nom chimique est acide quinoxaline-2-carboxylique [4®-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-méthyloctyl]amide .

Méthodes De Préparation

La synthèse de CP-481,715 implique plusieurs étapes, à commencer par la préparation du noyau d’acide quinoxaline-2-carboxylique. La voie de synthèse comprend les étapes suivantes :

Formation du noyau quinoxaline : Cela implique la condensation d’une diamine appropriée avec un composé dicarbonylé en milieu acide.

Introduction du groupe acide carboxylique : Ceci est réalisé par des réactions d’oxydation.

Fixation des chaînes latérales : Les chaînes latérales, notamment les groupes carbamoyl et fluorobenzyl, sont introduites par une série de réactions de substitution et de couplage.

Les méthodes de production industrielle de CP-481,715 impliqueraient probablement l’optimisation de ces voies de synthèse pour assurer un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.

Analyse Des Réactions Chimiques

CP-481,715 subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’introduction du groupe acide carboxylique implique des réactions d’oxydation.

Substitution : La fixation des chaînes latérales implique des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, tels que le permanganate de potassium, et des agents de couplage, tels que les carbodiimides. Les principaux produits formés à partir de ces réactions sont les composés intermédiaires qui conduisent finalement à la formation de CP-481,715.

Applications De Recherche Scientifique

Pharmacological Properties

CP-481715 exhibits high selectivity for CCR1, with over 100-fold selectivity compared to other G-protein-coupled receptors. It binds to human CCR1 with a dissociation constant (Kd) of 9.2 nM and effectively displaces CCL3 from CCR1-transfected cells with an IC50 of 74 nM . This compound does not exhibit intrinsic agonist activity; instead, it acts as a competitive and reversible antagonist, blocking the signaling pathways activated by CCL3 and CCL5 .

Rheumatoid Arthritis

This compound has shown promise in treating rheumatoid arthritis by inhibiting monocyte chemotaxis and matrix metalloproteinase release. In studies involving synovial fluid from rheumatoid arthritis patients, this compound inhibited 90% of monocyte chemotactic activity . Its ability to reduce inflammatory responses suggests that it may be beneficial in managing symptoms associated with this condition.

Allergic Contact Dermatitis

A phase 1/2 clinical trial evaluated the effects of this compound on allergic contact dermatitis induced by nickel exposure. Results indicated that pretreatment with 1000 mg of this compound significantly reduced clinical scores associated with nickel reactions (P = 0.01). However, the study noted that blocking CCR1 only partially inhibited the clinical manifestations, suggesting that multiple chemokine receptors may contribute to the inflammatory response in allergic contact dermatitis .

Multiple Sclerosis and Transplant Rejection

Research indicates that CCR1 antagonists like this compound could be effective in treating multiple sclerosis and preventing transplant rejection by inhibiting leukocyte infiltration into tissues. The pharmacodynamic activity of this compound was demonstrated through ex vivo studies showing a dose-dependent increase in macrophage inflammatory protein-1alpha required to induce CD11b upregulation . This suggests that this compound may help mitigate the inflammatory processes involved in these diseases.

In Vivo Studies

In human CCR1 transgenic mouse models, this compound effectively inhibited CCL3-induced neutrophil infiltration into tissues, demonstrating an effective ED50 of 0.2 mg/kg. The compound also significantly reduced footpad swelling in delayed-type hypersensitivity models, indicating its potential to modulate Th1 cytokine responses .

Clinical Trials

Clinical trials have assessed the safety and pharmacokinetics of this compound. These studies reported that all doses were well tolerated, with no significant adverse effects noted on vital signs or ECG characteristics. The linear pharmacokinetics observed up to a dose of 300 mg suggest a favorable safety profile for further investigations .

Summary Table of Research Findings

Mécanisme D'action

CP-481,715 exerce ses effets en se liant sélectivement au récepteur de chimiokine CCR1. Cette liaison inhibe l’interaction du récepteur avec ses ligands naturels, tels que CCL3 et CCL5. Par conséquent, CP-481,715 empêche l’activation des voies de signalisation en aval qui conduisent à la migration des leucocytes et à l’inflammation . Le composé agit comme un antagoniste compétitif et réversible, ce qui signifie qu’il peut bloquer efficacement l’activité du récepteur sans modifier sa structure de manière permanente .

Comparaison Avec Des Composés Similaires

CP-481,715 est unique par sa haute sélectivité et sa puissance pour le CCR1 par rapport à d’autres antagonistes des récepteurs de chimiokine. Des composés similaires comprennent :

BX-471 : Un autre antagoniste du CCR1 avec un potentiel thérapeutique similaire mais une structure chimique différente.

MLN3897 : Un antagoniste du CCR1 qui a été étudié pour ses propriétés anti-inflammatoires.

CP-481,715 se distingue par sa haute sélectivité pour le CCR1 et sa capacité à inhiber un large éventail de réponses inflammatoires dans des modèles in vitro et in vivo .

Activité Biologique

CP-481715 is a selective antagonist of the chemokine receptor CCR1, which plays a significant role in various inflammatory processes. This compound has garnered attention for its potential therapeutic applications in conditions such as rheumatoid arthritis, allergic contact dermatitis, and other inflammatory diseases. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological properties.

This compound is characterized by its chemical structure as a quinoxaline derivative. It selectively binds to human CCR1 (Kd = 9.2 nM) and demonstrates a competitive antagonistic effect on receptor signaling pathways activated by chemokines CCL3 and CCL5. The compound's ability to inhibit various downstream effects, such as calcium mobilization and monocyte chemotaxis, positions it as a promising candidate for treating inflammatory conditions .

Pharmacological Properties

The pharmacological profile of this compound indicates its potency and selectivity for CCR1 over other G-protein-coupled receptors. Key findings include:

- Binding Affinity : this compound displaces 125I-labeled CCL3 from CCR1-transfected cells with an IC50 of 74 nM.

- Inhibition Potency : It inhibits CCL3-induced monocyte chemotaxis with an IC50 of 55 nM and matrix metalloproteinase 9 release with an IC50 of 54 nM .

- Selectivity : The compound exhibits over 100-fold selectivity for CCR1 compared to other chemokine receptors .

Rheumatoid Arthritis

A study demonstrated that this compound effectively inhibited monocyte chemotactic activity in synovial fluid from rheumatoid arthritis patients, suggesting its potential utility in managing this disease . In murine models, this compound significantly reduced joint swelling and inflammation, indicating its therapeutic potential in arthritis .

Allergic Contact Dermatitis

In a clinical study involving human subjects with allergic contact dermatitis (ACD), pretreatment with this compound resulted in significant reductions in visual scores of nickel reactions (P = 0.01). However, while it showed some efficacy, the blockade of CCR1 only partially inhibited clinical manifestations of ACD .

Study on Inflammatory Response Modulation

In a study involving hCCR1 knockin mice, this compound was shown to inhibit CCL3-induced neutrophil infiltration effectively. The compound reduced footpad swelling in delayed-type hypersensitivity models and decreased Th1 cytokine responses (IFN-gamma and IL-2) without inducing tolerance to subsequent challenges .

Tumor Burden Reduction

Another study highlighted the role of this compound in reducing tumor burden and osteolysis in vivo. This research supports the hypothesis that CCR1 antagonism can modulate inflammatory responses associated with tumor progression .

Summary of Key Findings

Propriétés

IUPAC Name |

N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O4/c1-26(2,35)11-10-17(24(28)33)14-23(32)21(13-16-6-5-7-18(27)12-16)31-25(34)22-15-29-19-8-3-4-9-20(19)30-22/h3-9,12,15,17,21,23,32,35H,10-11,13-14H2,1-2H3,(H2,28,33)(H,31,34)/t17-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQJVHQCUDMXFG-FHZYATBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(CC(C(CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC[C@H](C[C@@H]([C@H](CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175540 | |

| Record name | CP 481715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212790-31-3 | |

| Record name | CP 481715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212790313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 481715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-481715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3TDA066ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.